3-(Benzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine
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Overview
Description
3-(Benzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine is an organic compound that belongs to the thiazolidine class. This compound is characterized by the presence of a benzenesulfonyl group and a 2,5-dimethoxyphenyl group attached to a thiazolidine ring. Thiazolidines are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine typically involves the reaction of 2,5-dimethoxybenzaldehyde with benzenesulfonyl chloride in the presence of a base, followed by cyclization with a thiourea derivative. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The 2,5-dimethoxyphenyl group can enhance the compound’s binding affinity and specificity. The thiazolidine ring plays a crucial role in the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzenesulfonyl)-2-phenyl-1,3-thiazolidine
- 3-(Benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-thiazolidine
- 3-(Benzenesulfonyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine
Uniqueness
3-(Benzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c1-21-13-8-9-16(22-2)15(12-13)17-18(10-11-23-17)24(19,20)14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMWNKMVKFOJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2N(CCS2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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